molecular formula C20H21N7O7 B1664512 10-Formyldihydrofolate CAS No. 28459-40-7

10-Formyldihydrofolate

Cat. No. B1664512
CAS RN: 28459-40-7
M. Wt: 471.4 g/mol
InChI Key: UXFQDXABPXWSTK-ZDUSSCGKSA-N
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Description

10-Formyldihydrofolate is a metabolite of Methotrexate . It has been identified in the cytosol of methotrexate-treated MCF-7 breast cancer cells and normal human myeloid precursor cells . It acts as a donor of formyl groups in anabolism, where it is a substrate in formyltransferase reactions in purine biosynthesis .


Synthesis Analysis

10-Formyldihydrofolate has not been found as a component of intracellular folates in normal tissues but has been identified in methotrexate-treated cells . Its identity was verified by coelution of this compound with a synthetic marker on high-pressure liquid chromatography, its reduction to 10-formyltetrahydrofolate in the presence of dihydrofolate reductase, and enzymatic deformylation to dihydrofolate in the presence of aminoimidazolecarboxamide ribonucleotide (AICAR) transformylase .


Molecular Structure Analysis

The molecular formula of 10-Formyldihydrofolate is C20H21N7O7 . It has an average mass of 985.864 Da and a monoisotopic mass of 985.304993 Da .


Chemical Reactions Analysis

10-Formyldihydrofolate acts as a donor of formyl groups in anabolism, where it is a substrate in formyltransferase reactions in purine biosynthesis . It has been reported as an unstable substance .

Scientific Research Applications

Metabolic Role and Enzyme Interaction

10-Formyldihydrofolate plays a crucial role in folate metabolism. It serves as a substrate for aminoimidazolecarboxamide ribotide (AICAR) transformylase, an enzyme involved in purine nucleotide biosynthesis. The oxidation of 10-formyltetrahydrofolate to 10-formyldihydrofolate occurs, and this is then converted to dihydrofolate by AICAR transformylase. The process is important for understanding new folate metabolic pathways (Baggott & Tamura, 2001).

Interaction with Folate-dependent Enzymes

10-Formyldihydrofolate has been shown to interact with several folate-dependent enzymes, such as thymidylate synthase and GAR transformylase. It acts as a competitive inhibitor for thymidylate synthase and inhibits GAR transformylase. These interactions are crucial in understanding the compound's role in drug-related cytotoxicity and its potential in enhancing the inhibition of key enzymes in cancer cells (Baram et al., 1988).

Role as a Cofactor

10-Formyldihydrofolate has been identified as a cofactor utilized by aminoimidazolecarboxamide ribonucleotide transformylase (AICAR T'ase) in both human and animal models. This cofactor role is crucial for the function of AICAR T'ase, an enzyme involved in nucleotide biosynthesis. Understanding this interaction provides insights into novel metabolic pathways and the potential therapeutic applications of 10-formyldihydrofolate (Baggott et al., 1995).

Bioactivity in Mammalian Cells

Research has demonstrated that 10-formyldihydrofolate is bioactive in mammalian cells, particularly in human leukemia cells. It serves as a substrate for key enzymes, indicating its significant role in cellular metabolic processes. This bioactivity suggests that the compound is involved in crucial cellular pathways, which could have implications for understanding disease mechanisms and developing treatments (Baggott & Johanning, 1999).

Folate-mediated One-carbon Metabolism Regulation

10-Formyldihydrofolate plays a significant role in regulating folate-mediated one-carbon metabolism. This regulation is critical for understanding cellular folate concentrations and the metabolism of folate-activated one-carbon units. Its involvement in these processes makes it an important compound for research into metabolic disorders and potential therapeutic targets (Anguera et al., 2006).

Safety And Hazards

10-Formyldihydrofolate is for R&D use only and not for medicinal, household, or other use . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,13H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFQDXABPXWSTK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948216
Record name N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid
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Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 10-Formyldihydrofolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

10-Formyldihydrofolate

CAS RN

28459-40-7, 25377-55-3
Record name 10-Formyl-7,8-dihydrofolic acid
Source CAS Common Chemistry
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Record name 10-Formyldihydrofolate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028459407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-{Formyl[(4-hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl]amino}benzoyl)glutamic acid
Source EPA DSSTox
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Record name 10-formyl-dihydrofolic acid
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Record name 10-FORMYL-7,8-DIHYDROFOLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
JE Baggott, T Tamura - Biomedicine & pharmacotherapy, 2001 - Elsevier
… The metabolism of 10-formyldihydrofolate is reviewed in this article. It … we showed in 1986 that 10-formyldihydrofolate serves as a substrate for … to 10-formyldihydrofolate takes place, and …
Number of citations: 11 www.sciencedirect.com
J Baram, BA Chabner, JC Drake, AL Fitzhugh… - Journal of Biological …, 1988 - ASBMB
The folate compound 10-formyldihydrofolate (H2folate) has not been found as a component of intracellular folates in normal tissues but has been identified in the cytosol of methotrexate …
Number of citations: 51 www.jbc.org
PS Brookes, JE Baggott - Biochemistry, 2002 - ACS Publications
… An oxidation of 10-HCO-THF produces 10-formyldihydrofolate (10-HCO-DHF), which no longer has the asymmetric center at carbon-6 and is metabolized by aminoimidazole …
Number of citations: 16 pubs.acs.org
A Tyagi, A Penzkofer, A Batschauer, E Wolf - Chemical Physics, 2009 - Elsevier
… (dCry) in aqueous Tris–HCl pH 8 buffer [14], the FAD cofactor was found to be present in its oxidized form (FAD ox ), and the folate cofactor in the form of 10-formyldihydrofolate (10-HCO…
Number of citations: 12 www.sciencedirect.com
S Sah, RA Shah, A Govindan, R Varada… - …, 2018 - microbiologyresearch.org
… Evidence for the hypothesis that 10-formyldihydrofolate is the in vivo substrate for aminoimidazolecarboxamide ribotide transformylase. Exp Biol Med 2010; 235:271–277 [View Article]…
Number of citations: 5 www.microbiologyresearch.org
S Sah, U Varshney - Microbiology, 2023 - ncbi.nlm.nih.gov
Methionyl-tRNA formyltransferase (Fmt)-mediated formylation of Met-tRNA fMet to fMet-tRNA fMet is crucial for efficient initiation of translation in bacteria and the eukaryotic organelles. …
Number of citations: 6 www.ncbi.nlm.nih.gov
AH Lewin, P Silinski, J Hayes, A Gilbert, SW Mascarella… - Metabolomics, 2017 - Springer
… However, regardless of whether the residue was solid or not, the isolated material was found to be rapidly converted to 5-formytetrahydrofolate (3) and to 10-formyldihydrofolate (4) (Fig. …
Number of citations: 4 link.springer.com
JE Baggott, T Tamura - Experimental Biology and Medicine, 2010 - journals.sagepub.com
We postulate that 10-formyl-7,8-dihydrofolate (10-HCO-H 2 folate), not 10-formyl-5,6,7,8-tetrahydrofolate (10-HCO-H 4 folate), is the predominant in vivo substrate for mammalian …
Number of citations: 12 journals.sagepub.com
JE Baggott - Biochemistry, 2000 - ACS Publications
… amounts of 10-formyldihydrofolate are also formed. It is likely that 10-formyldihydrofolate has been … is susceptible to iron-catalyzed oxidation to 10-formyldihydrofolate at pH 4 to 4.5. …
Number of citations: 40 pubs.acs.org
JE Baggott, CB ROBINSON… - Biochemical …, 2001 - portlandpress.com
The bio-inactive C-6 isomer, [6R]-5-formyl-tetrahydrofolate (5-HCO-H 4 F), is not found in Nature. An oral dose of 13.5µmol of [6R]-5-HCO-H 4 F in humans results in the appearance of …
Number of citations: 9 portlandpress.com

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